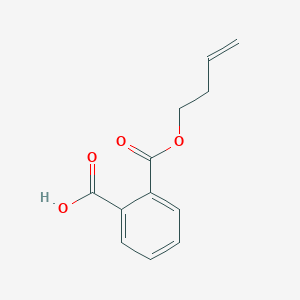
1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid, also known as Phthalic Acid Mono-3-butenyl Ester, is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.221 g/mol . This compound is a derivative of phthalic acid and is characterized by the presence of a butenyl group attached to the ester functionality. It is commonly used as a building block in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid typically involves the esterification of phthalic anhydride with 3-buten-1-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods may involve continuous flow processes where phthalic anhydride and 3-buten-1-ol are reacted in a controlled environment to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, halogens, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid involves its interaction with molecular targets through its ester and butenyl functionalities. The ester group can undergo hydrolysis to release phthalic acid and 3-buten-1-ol, which can further participate in various biochemical pathways. The butenyl group can undergo addition reactions, forming covalent bonds with other molecules, thereby influencing their biological activity .
Comparison with Similar Compounds
1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid can be compared with other phthalic acid esters such as:
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: This compound has a similar ester functionality but with different alkyl groups, leading to variations in physical and chemical properties.
1,2-Benzenedicarboxylic acid, butyl 2-ethylhexyl ester: This ester has longer alkyl chains, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its butenyl group, which provides additional reactivity and versatility in chemical syntheses and applications.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-but-3-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H12O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h2,4-7H,1,3,8H2,(H,13,14) |
InChI Key |
ITFNEGUSSAPBNU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


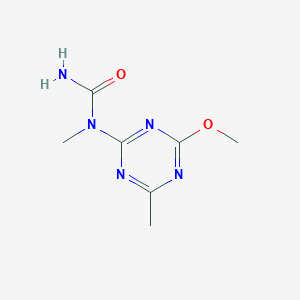
![10,11,16,27-Tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(32),7(12),8,10,14(36),15,17,24(35),25,27,30,33-dodecaen-15-ol](/img/structure/B12307454.png)
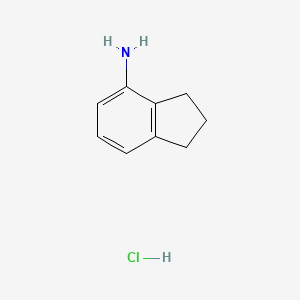
![9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12307461.png)
![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B12307464.png)
![1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)


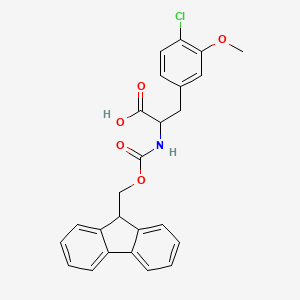
![4-(2,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12307490.png)
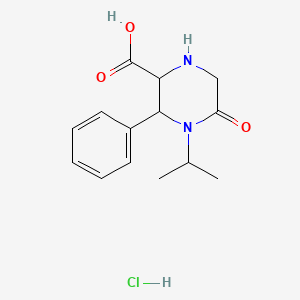
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B12307505.png)
![Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B12307506.png)

